molecular formula C9H10BN3O2 B14089602 (3-Methyl-1-(pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid

(3-Methyl-1-(pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid

Katalognummer: B14089602
Molekulargewicht: 203.01 g/mol
InChI-Schlüssel: XXUGNMZBNWLNKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Methyl-1-(pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a boronic acid group attached to a pyrazole ring, which is further substituted with a pyridine ring. The presence of these functional groups makes it a versatile building block for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1-(pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the condensation of a hydrazine derivative with a β-diketone to form the pyrazole ring. The pyridine ring can be introduced through a coupling reaction with a suitable pyridine derivative. Finally, the boronic acid group is introduced via a borylation reaction using a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Methyl-1-(pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of (3-Methyl-1-(pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is largely dependent on its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity. Additionally, the pyrazole and pyridine rings can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3-Methyl-1-(pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is unique due to the combination of its boronic acid group with both pyrazole and pyridine rings. This unique structure imparts distinct reactivity and binding properties, making it a valuable compound in various chemical and biological applications .

Eigenschaften

Molekularformel

C9H10BN3O2

Molekulargewicht

203.01 g/mol

IUPAC-Name

(3-methyl-1-pyridin-4-ylpyrazol-4-yl)boronic acid

InChI

InChI=1S/C9H10BN3O2/c1-7-9(10(14)15)6-13(12-7)8-2-4-11-5-3-8/h2-6,14-15H,1H3

InChI-Schlüssel

XXUGNMZBNWLNKU-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CN(N=C1C)C2=CC=NC=C2)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.